(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate
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Overview
Description
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound features a 4-chlorophenyl group attached to the benzoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate typically involves the following steps:
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Formation of Benzoxazole Core:
Starting Materials: 2-aminophenol and a carboxylic acid derivative.
Reaction Conditions: Cyclization reaction under acidic or basic conditions, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Example Reaction: 2-aminophenol reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride to form the benzoxazole core.
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Esterification:
Starting Materials: Benzoxazole-2-carboxylic acid and an alcohol.
Reaction Conditions: Esterification using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.
Example Reaction: Benzoxazole-2-carboxylic acid reacts with 4-chlorophenol in the presence of dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
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Substitution Reactions:
Example: Nucleophilic substitution at the 4-chlorophenyl group.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide.
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Oxidation Reactions:
Example: Oxidation of the benzoxazole ring.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed under acidic or basic conditions.
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Reduction Reactions:
Example: Reduction of the carboxylate group to an alcohol.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Alcohol derivatives from the reduction of the carboxylate group.
Scientific Research Applications
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Example: In anticancer research, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
- (4-Methylphenyl) 1,3-benzoxazole-2-carboxylate
- (4-Nitrophenyl) 1,3-benzoxazole-2-carboxylate
- (4-Methoxyphenyl) 1,3-benzoxazole-2-carboxylate
Comparison:
- Unique Properties: The presence of the 4-chlorophenyl group in (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
- Biological Activity: Compared to its analogs, the 4-chlorophenyl derivative may exhibit enhanced antimicrobial or anticancer properties due to the electron-withdrawing nature of the chlorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(4-chlorophenyl) 1,3-benzoxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)18-14(17)13-16-11-3-1-2-4-12(11)19-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRQXCCMSNPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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